Cas no 2580209-59-0 (4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid)

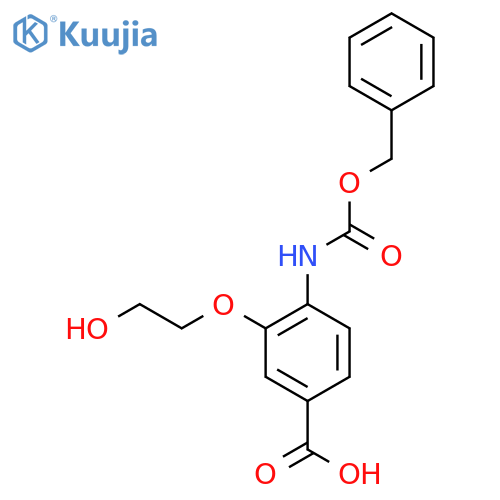

2580209-59-0 structure

商品名:4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid

4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2580209-59-0

- 4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid

- EN300-27724380

- 4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid

-

- インチ: 1S/C17H17NO6/c19-8-9-23-15-10-13(16(20)21)6-7-14(15)18-17(22)24-11-12-4-2-1-3-5-12/h1-7,10,19H,8-9,11H2,(H,18,22)(H,20,21)

- InChIKey: RWMZRKYOMHTXDQ-UHFFFAOYSA-N

- ほほえんだ: O(CCO)C1C=C(C(=O)O)C=CC=1NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 331.10558726g/mol

- どういたいしつりょう: 331.10558726g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 105Ų

4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724380-1g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 1g |

$1014.0 | 2023-09-10 | ||

| Enamine | EN300-27724380-0.25g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 0.25g |

$933.0 | 2025-03-20 | |

| Enamine | EN300-27724380-1.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 1.0g |

$1014.0 | 2025-03-20 | |

| Enamine | EN300-27724380-2.5g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 2.5g |

$1988.0 | 2025-03-20 | |

| Enamine | EN300-27724380-10.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 10.0g |

$4360.0 | 2025-03-20 | |

| Enamine | EN300-27724380-5.0g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 5.0g |

$2940.0 | 2025-03-20 | |

| Enamine | EN300-27724380-5g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 5g |

$2940.0 | 2023-09-10 | ||

| Enamine | EN300-27724380-10g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 10g |

$4360.0 | 2023-09-10 | ||

| Enamine | EN300-27724380-0.05g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 0.05g |

$851.0 | 2025-03-20 | |

| Enamine | EN300-27724380-0.5g |

4-{[(benzyloxy)carbonyl]amino}-3-(2-hydroxyethoxy)benzoic acid |

2580209-59-0 | 95.0% | 0.5g |

$974.0 | 2025-03-20 |

4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2580209-59-0 (4-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)benzoic acid) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬